3-(5-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone
CAS No.:
Cat. No.: VC14962636
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O3 |
|---|---|
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 3-(5-methoxyindol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
| Standard InChI | InChI=1S/C24H25N3O3/c1-29-17-4-6-23-16(13-17)7-10-26(23)12-9-24(28)27-11-8-22-20(15-27)19-14-18(30-2)3-5-21(19)25-22/h3-7,10,13-14,25H,8-9,11-12,15H2,1-2H3 |
| Standard InChI Key | AYFKFNMDXPABQR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC |
Introduction
The compound 3-(5-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone is a complex organic molecule featuring an indole moiety and a tetrahydropyridoindole unit. Its molecular formula is C24H25N3O3, and it has a molecular weight of approximately 403.5 g/mol. This compound is of interest in medicinal chemistry and pharmacology due to its potential interactions with biological targets.
Chemical Reactivity
The reactivity of this compound is influenced by its functional groups. While specific reactions involving this compound are not extensively documented, it is expected to exhibit reactivity similar to other indole and pyridoindole derivatives. These compounds often participate in reactions such as electrophilic substitution and nucleophilic addition.
Synthesis
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone can be achieved through multi-step synthetic routes. These routes typically involve the formation of the indole and pyridoindole moieties, followed by their coupling to form the final compound. Specific reaction conditions and reagents would need to be optimized based on available literature or experimental data.
Potential Applications
Given its structural complexity and potential biological activity, this compound could have applications in medicinal chemistry. Interaction studies with biological targets are crucial for understanding its therapeutic potential. Compounds with similar structures often undergo studies to assess their interactions with enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
|---|---|---|---|
| 3-(5-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone | C24H25N3O3 | 403.5 | Indole and tetrahydropyridoindole units |
| 3-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)-2-oxoindoline-5-carboxylic acid | C20H16N2O4 | 348.4 | Indole and oxoindoline units |
| 3-((5-methoxy-1-methyl-1H-indol-3-yl)methylene)-N-methyl-2-oxoindoline-5-carboxamide | C21H19N3O3 | 361.4 | Indole and oxoindoline units |
Research Findings and Future Directions
While specific interaction studies for 3-(5-methoxy-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone are not readily available, compounds with similar structures often exhibit promising biological activities. Further research is necessary to elucidate the full chemical behavior and therapeutic potential of this compound.
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